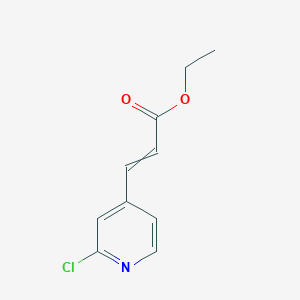![molecular formula C17H27N3O3 B12486997 ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate](/img/structure/B12486997.png)
ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often use readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound may interfere with signaling pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Ethyl 2-cyclohexyl-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxopropanoate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H27N3O3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl 2-cyclohexyl-3-(3-imidazol-1-ylpropylamino)-3-oxopropanoate |
InChI |
InChI=1S/C17H27N3O3/c1-2-23-17(22)15(14-7-4-3-5-8-14)16(21)19-9-6-11-20-12-10-18-13-20/h10,12-15H,2-9,11H2,1H3,(H,19,21) |
Clave InChI |
DRTPGBZKHHCRTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCCC1)C(=O)NCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)

![N-(4-{[2-(azepan-1-ylcarbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B12486971.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12486975.png)
![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12486983.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B12486986.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline](/img/structure/B12486991.png)
![Ethyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486994.png)
